molecular formula C8H10N4O B1490407 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098056-96-1

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1490407
CAS No.: 2098056-96-1
M. Wt: 178.19 g/mol
InChI Key: YDXFIYAYFNTOOC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a high-quality chemical reagent designed for investigative purposes in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyrazole chemical class, a scaffold recognized for its significant pharmacological potential. Scientific literature indicates that this core structure demonstrates notable biological activities, including anticancer properties. Specifically, related imidazo[1,2-b]pyrazole-7-carboxamide derivatives have been shown to induce apoptosis in human leukemia cell lines, such as HL-60, MOLT-4, and MV-4-11, at nanomolar concentrations, suggesting a promising mechanism of action for targeting hematopoietic malignancies . The synthesis of such compounds is typically achieved via efficient multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid construction of a diverse library of derivatives from substrates like 5-aminopyrazole-4-carboxamides . This makes this compound a valuable building block for researchers engaged in structure-activity relationship (SAR) studies, hit-to-lead optimization, and the exploration of new therapeutic agents for conditions like cancer, viral infections, and inflammatory diseases . This product is intended for use in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFIYAYFNTOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole-7-carboxamide exhibit promising anticancer properties. For instance, research has shown that these compounds can induce differentiation-coupled apoptosis in immature myeloid cells, which are often implicated in cancer progression and immune suppression. This mechanism suggests that targeting these cells could restore antitumor immunity, making the compound a potential candidate for cancer therapy .

Inhibition of Enzymatic Pathways

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been studied for its ability to inhibit specific enzymes involved in critical signaling pathways. For example, it may target spleen tyrosine kinase (SYK), which plays a role in various cellular functions including proliferation and survival. Inhibition of SYK can affect the progression of diseases such as cancer and autoimmune disorders .

Pharmaceutical Development

This compound serves as a lead structure for the development of new therapeutic agents. Its unique combination of functional groups allows for modifications that can enhance potency and selectivity against specific biological targets. The ongoing exploration of structure-activity relationships (SAR) is crucial for optimizing its therapeutic potential .

Biological Target Interactions

The interactions of this compound with various biological targets have been documented:

Biological Target Effect Implications
Spleen Tyrosine KinaseInhibitionPotential treatment for cancers and autoimmune diseases
Immature Myeloid CellsInduction of differentiation and apoptosisRestoration of immune function in cancer therapy
Other EnzymesModulation of signaling pathwaysInfluence on cellular functions and disease mechanisms

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[1,2-b]pyrazole derivatives in preclinical models:

  • A study demonstrated that a derivative induced apoptosis in acute myeloid leukemia cells by promoting their differentiation into mature myeloid cells .
  • Another investigation found that compounds from this class inhibited key enzymes involved in inflammatory responses, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent-Driven Activity

  • DU325 vs. 1-Methyl Analog: The ethyl and 4-aminophenyl groups in DU325 enhance target engagement and solubility, enabling differentiation and apoptosis in myeloid cells.
  • DU325 vs. Ethyl 6-Methyl-sulfanyl Derivative: The latter’s carboxylate group (vs.

Pathway Specificity

  • DU325 vs. Pyrazolo[1,5-c]quinazolines : While pyrazoloquinazolines (e.g., from Ansari et al.) are synthesized via Pd-catalyzed protocols and target solid tumors, DU325 specifically modulates ERK/Akt pathways in hematologic malignancies .

Clinical Relevance

  • DU325 vs.

Biological Activity

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound this compound features a bicyclic structure comprising an imidazole and a pyrazole ring. Its molecular formula is C11H14N4OC_{11}H_{14}N_4O with a molecular weight of 218.26 g/mol. The presence of the carboxamide group plays a crucial role in its biological activity by influencing its interaction with various biological targets.

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways. This compound has been shown to interact with specific enzymes and receptors, potentially inhibiting their activity and influencing cellular pathways related to apoptosis and cell proliferation.

Key Mechanisms Include:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, thereby exerting therapeutic effects against malignancies .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased Annexin V staining, suggesting induction of apoptosis in cancer cell lines such as HL-60 and MCF-7 .
  • Differentiation-Coupled Apoptosis : It has been observed that this compound can induce differentiation in immature myeloid cells, leading to apoptosis through pathways involving ERK phosphorylation and activation of caspase-3 .

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of this compound across various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
HL-60 (leukemia)0.183High sensitivity; significant apoptotic activity
MCF-7 (breast)1.24 - 3.79Dose-dependent cytotoxicity observed
4T1 (mammary gland)Not specifiedInduction of apoptosis noted

These results indicate that the compound exhibits potent cytotoxicity, particularly against leukemia and breast cancer cell lines.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on HL-60 Cells : Treatment with the compound resulted in significant apoptosis as evidenced by increased Annexin V positivity and caspase activation. The study demonstrated that at concentrations as low as 0.625 µM, approximately 38% of cells underwent apoptosis .
  • MCF-7 Breast Cancer Model : In vitro studies showed that this compound could inhibit cell growth effectively at concentrations ranging from 0.37 µM to 30 µM over a period of 72 hours, with notable IC50 values indicating strong anticancer properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically proceeds through multi-step sequences involving:

  • Formation of the pyrazole ring system,
  • Construction of the imidazole ring fused to the pyrazole,
  • Introduction of the ethyl group at the N1-position,
  • Functionalization at the 7-position to install the carboxamide moiety.

These steps often employ cyclocondensation reactions, multicomponent reactions, and selective alkylation and amidation procedures.

Cyclocondensation and Multicomponent Reaction Approaches

A key methodology is the cyclocondensation of suitable precursors such as hydrazine derivatives, aldehydes, and isocyanides to form the imidazo[1,2-b]pyrazole core in a one-pot or sequential manner. For example, the multicomponent reaction involving:

  • 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide,
  • Hydrazine hydrate,
  • Aromatic aldehydes,
  • tert-Butyl isocyanides,

catalyzed by etidronic acid, efficiently yields a library of 1H-imidazo[1,2-b]pyrazole derivatives with good yields (60–80%) under mild conditions (room temperature to reflux).

This method is advantageous due to its operational simplicity, mild catalyst (etidronic acid), and tolerance to acid-sensitive substrates.

Stepwise Synthesis Example

Synthesis of Key Intermediate: 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide

  • Condensation of ethyl cyanoacetate with cyclohexylamine in toluene under reflux (~100 °C) for 12–15 hours yields 2-cyano-N-cyclohexylacetamide.
  • Treatment of this intermediate with carbon disulfide (CS2) in DMF in the presence of potassium carbonate at 0–5 °C, followed by methyl iodide addition, affords 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide as a reddish solid.

Formation of Pyrazole Intermediate

  • Refluxing the above acrylamide with hydrazine hydrate in water for 3–4 hours yields 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide.
  • This intermediate is purified by crystallization from methanol.

Construction of Imidazo[1,2-b]pyrazole Core and Functionalization

  • The pyrazole intermediate reacts with an aromatic aldehyde and tert-butyl isocyanide in methanol-water mixture at 25–30 °C in the presence of 20 mol% etidronic acid.
  • The reaction proceeds via a sequential one-pot multicomponent mechanism, leading to the fused imidazo[1,2-b]pyrazole scaffold.
  • The crude product is purified by filtration, washing with NaHCO3 and HCl solutions, followed by recrystallization from methanol.

Alternative Synthetic Routes and Conditions

  • Cyclocondensation reactions using ethyl esters of related imidazo[1,2-b]pyrazole derivatives with sodium azide (NaN3) as a catalyst in DMF at 50 °C, followed by quenching and recrystallization, have been reported for similar compounds.
  • Other approaches involve using tetrahydrofuran (THF) as solvent with tert-butyl peroxide under reflux, followed by pH adjustment and recrystallization from toluene to obtain high purity products.

Purification and Characterization

  • Recrystallization from ethanol or toluene is commonly employed to achieve >95% purity.
  • Column chromatography on silica gel with dichloromethane/methanol gradients is used for polar derivatives.
  • Structural confirmation is achieved via X-ray crystallography, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Summary Table of Preparation Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Ethyl cyanoacetate + Cyclohexylamine, toluene, reflux 12–15 h High Forms 2-cyano-N-cyclohexylacetamide
2 Sulfurization & Methylation CS2, K2CO3 in DMF (0–5 °C), then MeI addition Excellent Yields 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide
3 Hydrazine Cyclization Hydrazine hydrate, water, reflux 3–4 h Good Produces pyrazole intermediate
4 Multicomponent Cyclocondensation Aldehyde + tert-butyl isocyanide + etidronic acid catalyst, MeOH:H2O, 25–30 °C 60–80 Forms imidazo[1,2-b]pyrazole core
5 Purification Recrystallization (methanol, ethanol, toluene), chromatography Ensures >95% purity

Research Findings on Preparation Efficiency

  • The etidronic acid-catalyzed multicomponent reaction is mild and efficient, avoiding harsh acidic conditions that may degrade sensitive functional groups.
  • The sequential one-pot strategy reduces purification steps and improves overall yield and scalability.
  • Alternative methods using sodium azide catalysis in DMF or peroxide-mediated cyclizations offer complementary routes but may require stricter control of reaction parameters to avoid side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation reactions between ethylamine derivatives and imidazo[1,2-b]pyrazole precursors. Key steps include selecting catalysts (e.g., acid/base catalysts) and optimizing reaction conditions (temperature, solvent polarity). Purification via column chromatography or recrystallization is critical for achieving >95% purity. Structural validation should employ NMR and mass spectrometry .
  • Key Parameters : Reaction yields, solvent compatibility, and byproduct analysis.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar imidazo[1,2-b]pyrazole core often forms dihedral angles (e.g., ~17° with substituent rings) and stabilizes via π-π stacking (3.6–3.8 Å distances) and hydrogen bonds (O–H⋯N, N–H⋯O). Computational tools like density functional theory (DFT) can validate experimental bond lengths .
  • Critical Data : Dihedral angles, hydrogen-bond distances, and thermal displacement parameters.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for activity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, imidazo[1,2-b]pyrazole derivatives have been tested against protozoal infections (e.g., Trypanosoma brucei) via IC50 measurements. Dose-response curves and selectivity indices (vs. mammalian cells) are essential .
  • Validation : Include positive controls (e.g., reference drugs) and replicate experiments (n ≥ 3).

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly in structure-activity relationship (SAR) studies?

  • Methodological Answer : Perform meta-analysis of existing SAR data, focusing on substituent effects (e.g., ethyl vs. methyl groups at position 1). Use molecular docking to predict binding affinities to target proteins (e.g., kinases). Validate via comparative assays under standardized conditions (pH, temperature). Conflicting results may arise from assay variability or impure samples .
  • Tools : Schrödinger Suite, AutoDock Vina, or similar software for docking studies.

Q. What experimental designs are effective for studying its stability under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

  • Forced Degradation : Expose to UV light (320–400 nm), high humidity (75% RH), and elevated temperatures (40–60°C).
  • Analytical Methods : HPLC-MS to identify degradation products; FTIR for functional group integrity.
  • Data Interpretation : Compare degradation kinetics (zero vs. first order) to infer mechanisms .
    • Key Metrics : Half-life (t½), degradation pathways (hydrolysis, oxidation).

Q. How can computational methods enhance the understanding of its reactivity with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanics/molecular mechanics (QM/MM) to model interactions. For example, simulate the compound’s binding to cytochrome P450 enzymes to predict metabolic pathways. Validate with in vitro microsomal assays .
  • Parameters : Binding free energy (ΔG), root-mean-square deviation (RMSD) of protein-ligand complexes.

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer : Implement flow chemistry for continuous synthesis, optimizing parameters like residence time and mixing efficiency. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Purification via simulated moving bed (SMB) chromatography improves scalability .
  • Critical Factors : Solvent recovery, catalyst recyclability, and waste minimization.

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (equipment, reagents, protocols).
  • Step 2 : Apply statistical tests (e.g., ANOVA, t-tests) to identify significant outliers.
  • Step 3 : Cross-validate with orthogonal methods (e.g., SC-XRD vs. NMR for structure; in vitro vs. in silico for activity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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